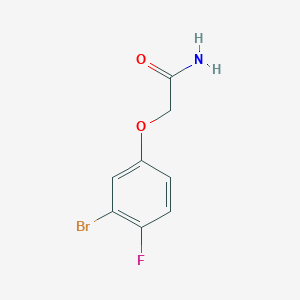

2-(3-Bromo-4-fluorophenoxy)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKDCOMRPPHKSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 2 3 Bromo 4 Fluorophenoxy Acetamide

This section details the specific chemical identifiers and structural properties of 2-(3-Bromo-4-fluorophenoxy)acetamide.

The compound is structurally defined by an acetamide (B32628) group connected through an ether linkage to a phenyl ring. This phenyl ring is substituted at the third position with a bromine atom and at the fourth position with a fluorine atom. While the molecular formula and weight are definitive, a unique Chemical Abstracts Service (CAS) number for this specific isomeric structure was not identified in the searched databases.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | Not available in searched databases |

| Molecular Formula | C₈H₇BrFNO |

| Molecular Weight | 248.05 g/mol |

| Chemical Structure | An ether linkage connects a 3-bromo-4-fluorophenyl group to the oxygen of an acetamide moiety. |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

Advanced Spectroscopic and Analytical Characterization of 2 3 Bromo 4 Fluorophenoxy Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(3-Bromo-4-fluorophenoxy)acetamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed for complete structural assignment.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the amide (-NH₂) protons. The aromatic region would be complex due to spin-spin coupling between protons and through-bond coupling with the fluorine atom. The ¹³C NMR spectrum would display eight unique signals corresponding to the eight carbon atoms in different chemical environments.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 7.15 - 7.25 | Doublet of doublets (dd) | JH2-H6 ≈ 2.5 Hz, JH2-F ≈ 4.5 Hz |

| H-5 | 6.80 - 6.90 | Doublet of doublets (dd) | JH5-H6 ≈ 9.0 Hz, JH5-F ≈ 8.0 Hz |

| H-6 | 6.95 - 7.05 | Triplet of doublets (td) | JH6-H5 ≈ 9.0 Hz, JH6-H2 ≈ 2.5 Hz, JH6-F ≈ 4.5 Hz |

| H-8 (CH₂) | 4.50 - 4.60 | Singlet (s) | N/A |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to Fluorine |

|---|---|---|

| C-1 | 150.0 - 152.0 | Doublet, JC1-F ≈ 2-3 Hz |

| C-2 | 118.0 - 120.0 | Doublet, JC2-F ≈ 4-5 Hz |

| C-3 | 110.0 - 112.0 | Doublet, JC3-F ≈ 20-22 Hz |

| C-4 | 153.0 - 156.0 | Doublet, JC4-F ≈ 245-250 Hz |

| C-5 | 116.5 - 118.5 | Doublet, JC5-F ≈ 23-25 Hz |

| C-6 | 115.0 - 117.0 | Doublet, JC6-F ≈ 8-9 Hz |

| C-7 (C=O) | 168.0 - 170.0 | Singlet |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). organicchemistrydata.org For this compound, COSY would be essential for confirming the connectivity of the aromatic protons.

Predicted Key COSY Correlations

| Correlating Protons |

|---|

| H-2 ↔ H-6 |

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to. researchgate.net It allows for the unambiguous assignment of protonated carbons.

Predicted HSQC Correlations

| Proton | Correlated Carbon |

|---|---|

| H-2 | C-2 |

| H-5 | C-5 |

| H-6 | C-6 |

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for piecing together the molecular skeleton. youtube.com

Predicted Key HMBC Correlations

| Proton | Correlated Carbons (2-3 bonds) |

|---|---|

| H-2 | C-4, C-6, C-3 |

| H-5 | C-1, C-3 |

| H-6 | C-1, C-2, C-4 |

| H-8 (CH₂) | C-1, C-7 (C=O) |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining conformation and stereochemistry. A key expected correlation would be between the methylene protons (H-8) and the aromatic proton at the C-2 position, confirming the spatial proximity of the acetamide (B32628) side chain to this part of the phenyl ring.

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) provides information about the mass, and thus the molecular formula, of a compound and its fragments. This data is critical for confirming the identity and elemental composition of a molecule.

HRMS can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental formula. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) and any bromine-containing fragments.

Predicted HRMS Data

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₈H₇BrFNO₂]⁺ | ⁷⁹Br | 246.9695 |

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner. Analyzing these fragments helps to confirm the structure. Key fragmentation pathways for this compound would involve cleavage of the amide and ether functionalities. libretexts.org

Predicted Major Fragment Ions in EI-MS

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Structure / Identity |

|---|---|

| 247 / 249 | [M]⁺, Molecular Ion |

| 203 / 205 | [M - C(O)NH₂]⁺ |

| 188 / 190 | [M - CH₂C(O)NH₂]⁺, 3-Bromo-4-fluorophenoxy cation |

| 109 | [C₆H₄FO]⁺ |

| 59 | [CH₂C(O)NH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). miamioh.edu

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3180 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Aryl |

| 2960 - 2850 | Aliphatic C-H Stretch | Methylene (-CH₂-) |

| ~1650 | C=O Stretch (Amide I band) | Amide |

| ~1600 | N-H Bend (Amide II band) | Primary Amide |

| 1590, 1480 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1050 - 1000 | C-F Stretch | Aryl Fluoride (B91410) |

X-ray Crystallography for Definitive Solid-State Structure

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons of the atoms within the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed. From this map, the precise location of each atom in the crystal is determined.

For a compound like this compound, a crystallographic study would yield a comprehensive set of data, which is typically presented in a standardized format. This would include the crystal system, space group, and unit cell dimensions. Furthermore, it would provide a definitive depiction of the molecular structure, confirming the connectivity of the 3-bromo-4-fluorophenoxy group to the acetamide moiety. Key structural parameters such as the C-Br, C-F, C-O, C=O, and C-N bond lengths, as well as the torsional angles that define the molecule's conformation, would be precisely measured.

The intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amide N-H and C=O groups, and potentially halogen bonding involving the bromine atom, would also be elucidated. This information is crucial for understanding the physical properties of the solid material.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only as experimental data is not available.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This experimental data is then compared with the calculated theoretical percentages for the proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

The analysis is typically performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then quantitatively measured.

For this compound, the expected empirical formula is C₈H₇BrFNO₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The results of an experimental elemental analysis would be presented as the percentage by mass of carbon, hydrogen, and nitrogen. A close correlation between these experimental values and the theoretical percentages would confirm the empirical formula of the synthesized compound.

Table 2: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C₈H₇BrFNO₂ (Note: This table is for illustrative purposes only as experimental data is not available.)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 38.58 | Value |

| Hydrogen (H) | 2.83 | Value |

| Nitrogen (N) | 5.62 | Value |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.org It is widely applied to predict molecular properties and reactivity.

DFT calculations can elucidate the electronic structure and charge distribution within a molecule, which are fundamental to its chemical behavior. For acetamide derivatives, DFT studies, often complemented by Natural Bond Orbital (NBO) analysis, have been instrumental in understanding intramolecular interactions and the nature of intermolecular bonding. nih.govresearchgate.net For instance, in studies of acetamide derivatives with bromophenyl substitutions, NBO analysis has revealed the nature of interactions between the compound and biological molecules like amino acid residues. nih.govresearchgate.net

The distribution of electron density, calculated through methods like Hirshfeld surface analysis, can highlight the regions of a molecule that are most likely to engage in intermolecular interactions. For example, in the crystal structure of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, intermolecular interactions such as N–H···O are crucial for stabilizing the crystal lattice. nih.govresearchgate.net The electrostatic potential mapped onto the electron density surface can further identify nucleophilic and electrophilic sites, predicting how the molecule might interact with other species.

Table 1: Representative Data from DFT Calculations for an Analogous Compound, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca21 | nih.gov |

| Maximum Interaction Energy | -60.9 kJ/mol | nih.gov |

| Maximum Dispersion Energy | -57.1 kJ/mol | nih.gov |

| Maximum Total Energy | -85.4 kJ/mol | nih.gov |

This interactive table provides a summary of crystallographic and interaction energy data, which are key outputs of DFT and related analyses.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller Egap suggests higher reactivity.

In studies of acetamide derivatives, FMO analysis has been used to predict their activity. For example, the HOMO-LUMO gap for N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide was calculated to be 5.406 eV, indicating a relatively stable molecule. nih.gov The distribution of the HOMO and LUMO across the molecule can also provide insights into the regions most involved in electron transfer during chemical reactions. For the aforementioned analog, the HOMO is distributed over the entire molecule, while the LUMO is more concentrated on the aminophenyl ring. nih.gov The introduction of different substituents, such as bromine, can alter the band gap, and the position of π-conjugation also significantly influences this property. researchgate.net

Table 2: Frontier Molecular Orbital Energies for an Analogous Compound

| Molecular Orbital | Energy (eV) | Reference |

| HOMO | -6.01 | nih.gov |

| LUMO | -0.604 | nih.gov |

| Energy Gap (Egap) | 5.406 | nih.gov |

This interactive table presents the calculated HOMO, LUMO, and energy gap values, which are central to FMO analysis.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. csfarmacie.cz It is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein.

Molecular docking simulations can predict the specific binding mode of a ligand within the active site of a protein. These predictions are crucial for understanding the mechanism of action of a drug. For instance, docking studies with acetamide derivatives have been used to identify key interactions with amino acid residues in the binding pocket of enzymes like reverse transcriptase. nih.govresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. The affinity of a compound for its receptor is dependent on its three-dimensional characteristics, including the stereochemical orientation of its functional groups. researchgate.net

In a study of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, docking simulations with matrix metalloproteinase-2 (MMP-2) revealed hydrogen bond interactions between the ligand and the protein, suggesting a stable binding mode. nih.gov

Beyond predicting the binding pose, molecular docking can also estimate the binding affinity, often expressed as a binding energy score. Lower binding energies typically indicate a more stable ligand-protein complex. For N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide docked with MMP-2, the binding energies were found to be in the range of -6.49 to -7.48 kcal/mol. nih.gov The energetic landscape of binding can be further explored using more advanced techniques like molecular dynamics simulations, which can provide insights into the stability of the predicted binding mode over time. nih.gov

Table 3: Predicted Binding Affinities of an Analogous Compound with MMP-2

| Docking Score (kcal/mol) | Reference |

| -6.49 to -7.48 | nih.gov |

This interactive table shows the range of predicted binding energies, a key metric for assessing the potential efficacy of a compound.

Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to interact with a specific biological target. grafiati.com A structure-based pharmacophore model is derived from the three-dimensional structure of the ligand-target complex. nih.gov

This approach involves identifying key interaction points between the ligand and the protein, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. nih.gov These features are then abstracted into a 3D model that can be used to screen large databases of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to bind to the target. nih.gov The validation of a pharmacophore model is crucial and often involves assessing its ability to distinguish between known active and inactive molecules. nih.gov For instance, a pharmacophore model could be generated based on the binding mode of an acetamide derivative in its target protein, and this model could then guide the design of new, more potent analogs. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and stability. nih.gov For this compound and its analogs, MD simulations can elucidate the accessible conformations in different environments, the energetic barriers between them, and the influence of structural modifications on their dynamic behavior. Such studies are crucial for understanding how these molecules might interact with biological targets.

Research on bioactive small molecules has shown that the conformation adopted upon binding to a biological target (the "bioactive conformation") is not always the lowest energy conformation in solution. scispace.comnih.gov In many cases, the bioactive conformation is a higher energy state that is readily accessible from the most stable solution conformer. scispace.com MD simulations can quantify the energy differences between various conformations, providing a picture of the conformational ensemble available to the molecule. scispace.com

The fluorine atom, in particular, can have profound effects on conformational stability. nih.govnih.gov The gauche effect, an attractive interaction between vicinal electron-withdrawing groups, can stabilize specific rotamers. beilstein-journals.org In fluorinated compounds, this can lead to a preference for conformations that might not be predicted by simple steric models. beilstein-journals.org MD simulations can explicitly account for these electronic effects through the use of appropriate force fields, providing a more accurate representation of the molecule's dynamic behavior.

The stability of different conformers can be further analyzed by calculating the potential energy of the system throughout the simulation. By clustering the snapshots from the simulation based on structural similarity, one can identify the most persistent and, therefore, most stable conformational states. The free energy landscape of the molecule can also be mapped to visualize the energy wells corresponding to stable conformers and the energy barriers for transitioning between them.

A hypothetical MD simulation of this compound in an aqueous solvent would likely reveal a dynamic equilibrium between several low-energy conformations. The primary degrees of freedom would be the rotation around the C-O-C ether linkage and the C-C and C-N bonds of the acetamide side chain. The table below illustrates the kind of data that would be generated to describe the main conformational families.

| Conformational Cluster | Relative Population (%) | Average Potential Energy (kcal/mol) | Key Dihedral Angle (C-O-C-C) (°) |

| 1 | 45 | -15.2 | 85 ± 10 |

| 2 | 30 | -14.8 | -90 ± 15 |

| 3 | 15 | -13.5 | 180 ± 20 |

| 4 | 10 | -12.1 | 0 ± 15 |

This table represents hypothetical data for illustrative purposes.

Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual atoms can highlight the most flexible regions of the molecule. For this compound, the terminal acetamide group is expected to show higher RMSF values compared to the more rigid substituted phenyl ring.

The insights gained from MD simulations on the conformational dynamics and stability of this compound and its analogs are invaluable for structure-based drug design. By understanding the accessible conformations and their relative energies, it becomes possible to predict which conformers are most likely to bind to a target and to design new analogs with optimized conformational properties for improved activity and selectivity.

Enzyme Inhibition Studies

Phenoxyacetamide derivatives have been the subject of numerous studies to determine their effects on various enzymes critical to disease pathology. The research highlights a pattern of targeted inhibition, with significant potential in oncology and other fields.

Mechanism of Inhibition and Kinetic Characterization

The primary mechanism of action for many phenoxyacetamide derivatives involves the inhibition of enzyme activity through competitive or non-competitive binding. For instance, in the case of matrix metalloproteinases (MMPs), inhibitors can be designed to interact with the catalytic zinc ion in the enzyme's active site. One such inhibitor, SB-3CT, a mechanism-based inhibitor selective for MMP-2 and MMP-9, operates through a "suicide type" inhibition, which is a unique mechanism among MMP inhibitors. nih.gov This type of inhibition involves the formation of a stable covalent bond with the enzyme, leading to irreversible inactivation. The kinetic characterization of these inhibitors is crucial for understanding their potency and selectivity. For SB-3CT, the inhibition constants (Ki) are in the nanomolar range for MMP-2 and MMP-9, which is comparable to the endogenous tissue inhibitors of metalloproteinases (TIMPs). nih.gov In contrast, its affinity for other MMPs, such as MMP-1, MMP-3, and MMP-7, is significantly lower, with Ki values in the micromolar range. nih.gov

Target Enzyme Identification (e.g., PARP-1, Matrix Metalloproteinases, Viral Proteases)

Research has identified several key enzymes as targets for phenoxyacetamide derivatives and related compounds.

Poly (ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a critical enzyme in the DNA damage response pathway. nih.gov Its inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations. nih.gov Newly synthesized phenoxyacetamide derivatives have been investigated as potential cytotoxic agents that act through PARP-1 inhibition. mdpi.com One study demonstrated that a novel phenoxyacetamide derivative, referred to as compound I, showed promising results as a selective anti-cancer agent against liver cancer cells (HepG2) by targeting PARP-1. mdpi.com The inhibition of PARP can lead to an accumulation of DNA single-strand breaks, which are converted to lethal double-strand breaks during replication, ultimately causing cell death in cancer cells. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov Their upregulation is associated with various diseases, including cancer, where they play a role in tumor invasion and metastasis. nih.gov MMP-2 and MMP-9, in particular, are well-established targets in cancer therapy. nih.gov While broad-spectrum MMP inhibitors have been developed, there is a growing interest in creating specific inhibitors to reduce off-target effects. nih.gov Research has focused on engineering inhibitors with high specificity for particular MMPs, such as MMP-9 and MMP-14. nih.gov

Viral Proteases: Phenoxyacetic acid and its derivatives have been associated with a range of biological activities, including anti-viral properties, although specific studies on the inhibition of viral proteases by this compound are not detailed in the provided search results. nih.gov

Cellular Pathway Modulation by Phenoxyacetamide Derivatives

The biological effects of phenoxyacetamide derivatives extend to the modulation of critical cellular pathways, most notably those involved in programmed cell death (apoptosis) and cellular metabolism.

Induction of Apoptotic Pathways

A significant body of research points to the ability of phenoxyacetamide and phenylacetamide derivatives to induce apoptosis in cancer cells, a key mechanism for their anti-cancer activity. mdpi.comnih.govtbzmed.ac.irtbzmed.ac.ir

These compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic pathways. mdpi.comtbzmed.ac.irtbzmed.ac.ir The induction of apoptosis is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. mdpi.com Studies have shown that certain phenylacetamide derivatives can significantly increase the expression of Bax and FasL RNA, as well as the activity of caspase-3, a key executioner caspase in the apoptotic cascade. tbzmed.ac.irtbzmed.ac.ir For example, a phenylacetamide derivative designated as '3d' was found to be highly effective in inducing apoptosis in breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines. tbzmed.ac.irtbzmed.ac.ir The pro-apoptotic activity was confirmed by TUNEL assays, which detect DNA fragmentation, a hallmark of apoptosis. tbzmed.ac.ir

The novel 4-phenyl-2-phenoxyacetamide thiazole (B1198619) analogues have also demonstrated the ability to evoke the apoptotic process in various cancer cells, including MCF-7 and A549. nih.gov

| Compound/Derivative | Cell Line(s) | Observed Effect | IC50 Value |

| Phenylacetamide derivative '3d' | MDA-MB-468, PC-12 | Induces apoptosis via intrinsic and extrinsic pathways | 0.6±0.08 µM tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide derivative '3c' | MCF-7 | Significant cytotoxic effects | 0.7±0.08 µM tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide derivative '3d' | MCF-7 | Significant cytotoxic effects | 0.7±0.4 µM tbzmed.ac.irtbzmed.ac.ir |

| Phenoxyacetamide derivative 'compound I' | HepG2 (liver cancer) | Dose-dependent inhibition and apoptosis induction | 1.43 µM mdpi.com |

| Phenoxyacetamide derivative 'compound I' | THLE-2 (non-tumor liver) | Mild to weak cytotoxicity | 36.27 µM mdpi.com |

| 4-phenyl-2-phenoxyacetamide thiazole analogue '8f' | MCF-7, A549, EAC, DLA | Potential cytotoxic efficacy | ~13 µM (average) nih.gov |

Metabolic Pathway Perturbations (e.g., Galactose, Ascorbate (B8700270), Aldarate Metabolism)

The interplay between phenoxyacetamide derivatives and cellular metabolism is an emerging area of investigation. The effects on these pathways are often linked to the broader consequences of their primary mechanism of action, such as PARP inhibition.

Ascorbate Metabolism: Pharmacologic concentrations of ascorbate (Vitamin C) have been shown to induce cancer cell death through the generation of hydrogen peroxide (H₂O₂), leading to DNA damage and a reduction in glycolysis. nih.gov This process involves the activation of PARP, which leads to the depletion of NAD+ and ATP, ultimately causing cell death. nih.gov In cells where PARP is inhibited, ascorbate-induced cell death still occurs but is a consequence of the accumulation of ROS-induced DNA damage. nih.gov This suggests a potential synergistic effect between PARP inhibitors, a class to which some phenoxyacetamide derivatives belong, and ascorbate treatment. nih.gov Ascorbic acid itself is a vital antioxidant and a cofactor for various enzymes. nih.gov

Galactose Metabolism: While direct modulation of galactose metabolism by this compound is not well-documented, research into related areas highlights the importance of galactose derivatives in cellular interactions. For instance, membranes functionalized with galactonic acid have been shown to improve the long-term maintenance and function of hepatocytes in culture by mimicking the cellular microenvironment. nih.gov This underscores the role of specific sugar moieties in mediating cellular behavior, a principle that could be relevant in the design of targeted drug delivery systems for phenoxyacetamide derivatives.

Receptor Binding Affinity and Selectivity Profiling

The ability of phenoxyacetamide derivatives to bind to specific receptors is another important aspect of their pharmacological profile. While data for this compound is limited, studies on related compounds provide valuable insights.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The exploration of the structure-activity relationship (SAR) of this compound and its derivatives is crucial for understanding how modifications to its chemical structure influence its biological activity. This analysis provides a framework for designing more potent and selective compounds.

The biological efficacy of phenoxyacetamide derivatives can be significantly altered by modifying the substituents on the phenoxy ring and the acetamide moiety. While direct SAR studies on this compound are not extensively available in the public domain, valuable insights can be drawn from research on analogous compounds.

Halogen Substitutions on the Phenyl Ring:

The nature and position of halogen substituents on the phenyl ring are critical determinants of biological activity. Studies on various classes of compounds have shown that halogenation can modulate potency and selectivity. For instance, in a series of N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivatives, dihalogen substitutions at the 2 and 5-positions or the 3 and 4-positions of the phenyl ring led to a significant increase in the potentiation of KCa2.2a channels. nih.gov Specifically, dihalogen substitutions conferred approximately a 7- to 10-fold increase in potency compared to the parent compound. nih.gov This suggests that the presence of both a bromo and a fluoro group in this compound likely plays a key role in its biological activity profile. The size and electronegativity of the halogen can also influence the compound's interaction with its biological target. researchgate.net

In a study of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, it was observed that compounds bearing halogens on the aromatic ring favored anticancer and anti-inflammatory activity. nih.govnih.gov This highlights the general importance of halogenation in this class of compounds for achieving desired biological effects.

Table 1: Illustrative Impact of Phenyl Ring Substitutions on the Biological Activity of Phenoxyacetamide Analogs

Modifications to the Acetamide Moiety:

The acetamide group itself is a crucial pharmacophoric element. Its ability to act as a hydrogen bond donor and acceptor contributes significantly to the binding of these molecules to their targets. Modifications to the acetamide nitrogen, for example, by introducing different substituents, can modulate the compound's properties. In a series of flavonoid acetamide derivatives, modifications at this position were shown to impact bioavailability and antioxidant properties. mdpi.com

A Quantitative Structure-Activity Relationship (QSAR) study on phenoxyacetamide analogues as monoamine oxidase (MAO) inhibitors indicated that molecular weight and the energy of the highest occupied molecular orbital (HOMO) are important factors. researchgate.net A positive correlation with molecular weight suggested that bulkier groups might enhance MAO inhibition, while a negative correlation with HOMO energy indicated that the presence of electrophilic groups could increase activity. researchgate.net

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule's biological activity. This model serves as a template for designing new molecules with improved potency and selectivity.

For the phenoxyacetamide class of compounds, a typical pharmacophore model would likely include:

An aromatic ring (the phenoxy group).

A hydrogen bond acceptor (the ether oxygen).

A hydrogen bond donor and acceptor (the amide group).

Hydrophobic features associated with the aromatic ring and any alkyl groups.

An in-silico study of 2-phenoxyacetamide (B1293517) derivatives as potential SARS-CoV-2 main protease inhibitors identified a pharmacophore model that included hydrogen bond acceptors and hydrophobic features. nih.gov The screening of a ligand library against this model allowed for the identification of potential hits. nih.gov

Table 2: General Pharmacophoric Features of Phenoxyacetamide Derivatives

Lead Optimization:

Lead optimization is the process of modifying the structure of a promising lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. youtube.comyoutube.com This is an iterative process involving cycles of design, synthesis, and testing. youtube.com

For a lead compound like this compound, optimization strategies could involve:

Systematic modification of the substituents on the phenyl ring: Replacing the bromo or fluoro groups with other halogens (e.g., chloro, iodo) or with small alkyl or alkoxy groups to probe the steric and electronic requirements of the binding pocket.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance activity or reduce potential liabilities.

The goal of these optimizations is to develop a candidate with an optimal balance of efficacy, safety, and pharmacokinetic properties suitable for further development. wuxibiology.com

Rational Design of Novel Biological Agents

The rational design of new bioactive molecules often relies on understanding the structure-activity relationships of existing chemical scaffolds. The phenoxy acetamide core is a versatile platform that has been explored for various applications.

No specific anti-cancer research has been published on this compound. However, the broader class of phenoxy acetamide derivatives has demonstrated potential as anti-cancer agents. nih.govresearchgate.netresearchgate.netnih.gov Research has shown that the introduction of halogen substituents on the phenoxy ring can enhance the anti-cancer and anti-inflammatory activities of these compounds. nih.govnih.gov For instance, certain 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, particularly those with halogen substitutions, have been identified as favoring anti-cancer activity. nih.gov

Furthermore, some phenoxy acetamide derivatives have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways. One study highlighted a novel phenoxy acetamide derivative that induced apoptosis in HepG2 liver cancer cells, suggesting a potential mechanism of action through the intrinsic apoptotic pathway. mdpi.com Another review indicated that some phenoxy acetamide derivatives have been evaluated for their potential to inhibit hypoxia-inducible factor (HIF), a key target in cancer therapy. researchgate.net The presence of the bromo and fluoro substituents on the phenoxy ring of this compound suggests that it could be a candidate for similar investigations.

There is currently no publicly available research on the antiviral properties of this compound. However, the phenoxy acetamide scaffold has been investigated for its potential against various pathogens. A mini-review on the therapeutic profile of phenoxy acids and their derivatives mentions that some have been associated with antiviral activities. researchgate.netresearchgate.net Another study reported that certain phenoxyacetamide derivatives were found to slow the replication of the human coronavirus 229E. jetir.org While not directly related to antiviral research, a study on 3-fluoro-4-nitrophenoxy acetamide derivatives showed promising antitubercular activity against M. tuberculosis. researchgate.net These findings suggest that the phenoxy acetamide backbone could serve as a starting point for the design of novel antiviral agents, warranting future investigation into the specific effects of the 3-bromo-4-fluoro substitution pattern.

Herbicidal Activity:

Specific studies on the herbicidal mode of action of this compound are not available. However, the compound belongs to the well-known class of phenoxy herbicides. wikipedia.orgiasis.iefwi.co.uknufarm.com The primary mode of action for phenoxy herbicides is to mimic the natural plant growth hormone auxin (indole-3-acetic acid or IAA). iasis.iefwi.co.uknufarm.com When applied to susceptible broadleaf plants, these synthetic auxins lead to uncontrolled and disorganized growth, ultimately causing the plant's death. wikipedia.orgiasis.iefwi.co.uk They are absorbed through the leaves and translocate within the plant to the regions of active growth. fwi.co.uknufarm.com The presence of the phenoxyacetic acid-like core in this compound strongly suggests that its herbicidal activity, if any, would likely follow this auxin-mimicking mechanism.

Insecticidal Activity:

While information is limited, some research points to the potential of phenoxyacetamide derivatives as insecticidal agents. A study focused on the synthesis of novel phenoxyacetamide derivatives demonstrated their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. researchgate.net Another review mentioned that novel phenoxy thiosemicarbazide (B42300) derivatives have been investigated as potential insecticidal agents. nih.gov These findings indicate that the phenoxy acetamide scaffold could be a valuable starting point for the development of new insecticides. The specific impact of the bromo and fluoro substituents in this compound on insecticidal activity remains to be determined through future research.

Development of Chemical Probes for Biological System Interrogation

There is no information available in the public domain regarding the use of this compound or closely related phenoxy acetamide derivatives as chemical probes for interrogating biological systems. The development of chemical probes often requires specific functionalities, such as fluorophores or reactive groups, that allow for the visualization or interaction with biological targets. While the compound contains a fluorine atom, which could potentially be used in 19F-NMR studies, no such applications have been reported.

Mechanism of Action and Biological Targets

Based on a comprehensive review of publicly available scientific literature, there is no specific information detailing the mechanism of action or the identified biological targets for the compound 2-(3-Bromo-4-fluorophenoxy)acetamide. Research on related phenoxyacetamide derivatives has explored targets such as cyclooxygenase (COX) enzymes for anti-inflammatory effects and the SARS-CoV-2 main protease for antiviral activity, but these findings cannot be directly attributed to this specific molecule without dedicated studies. archivepp.comnih.gov

Preclinical Research and Potential Applications

There are no specific preclinical in vitro or in vivo studies for 2-(3-Bromo-4-fluorophenoxy)acetamide found in the searched scientific literature. While other novel phenoxyacetamide derivatives have been evaluated for their potential as anticancer agents through in vitro cytotoxicity assays and in vivo tumor models, such data is not available for this particular compound. mdpi.comnih.govresearchgate.net Therefore, its potential applications remain undetermined pending future research.

Table of Compound Names

Retrosynthetic Analysis and Precursor Identification for 2-(3-Bromo-4-fluorophenoxy)acetamide

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into feasible starting materials. The primary disconnection points are the amide bond and the ether linkage.

Amide Bond Disconnection: The most straightforward disconnection is at the C-N amide bond. This retro-functional group interconversion (FGI) leads to 2-(3-bromo-4-fluorophenoxy)acetic acid and an ammonia (B1221849) source. This pathway is common for the synthesis of primary amides.

Ether Linkage Disconnection: The second key disconnection breaks the aryl ether bond (C-O-C). This points to 3-bromo-4-fluorophenol (B1273239) and a two-carbon electrophile bearing the acetamide (B32628) functionality, such as 2-chloroacetamide (B119443). This approach, a direct Williamson ether synthesis, is also a highly viable route.

Combining these disconnections, the most logical and convergent synthetic strategy involves two key precursors:

3-Bromo-4-fluorophenol : This substituted phenol (B47542) provides the core aromatic structure.

A C2-Amide Synthon : This can be either 2-chloroacetamide for a direct coupling or a two-step reagent like chloroacetic acid, which is later converted to the amide.

The primary precursor, 3-bromo-4-fluorophenol, is a known chemical intermediate. It can be synthesized via several routes, including the deprotection of a silyl-protected precursor using tetrabutylammonium (B224687) fluoride (B91410) or the hydrolysis of O-acetyl-3-bromo-4-fluorophenol with a mild base like diisopropylethylamine in methanol. guidechem.com

| Precursor | Structure | Role in Synthesis | CAS Number |

|---|---|---|---|

| 3-Bromo-4-fluorophenol | Br-C₆H₃(F)-OH | Aryl ether component | 27407-11-0 |

| Chloroacetic acid | Cl-CH₂-COOH | C2 synthon for ether synthesis | 79-11-8 |

| 2-Chloroacetamide | Cl-CH₂-CONH₂ | C2-amide synthon for direct ether synthesis | 79-07-2 |

Optimized Synthetic Pathways for this compound

Based on the retrosynthetic analysis, the synthesis can be optimized through a two-step sequence involving a Williamson ether synthesis followed by amidation, a pathway that offers high yields and purity.

The most established pathway to synthesize this compound involves two discrete, high-yielding steps:

Step 1: Williamson Ether Synthesis to form 2-(3-Bromo-4-fluorophenoxy)acetic acid. This reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.org In this case, 3-bromo-4-fluorophenol is first deprotonated by a strong base, such as sodium hydroxide, to form the more nucleophilic sodium 3-bromo-4-fluorophenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion to form the corresponding phenoxyacetic acid. gordon.edu The reaction is typically heated to ensure completion. gordon.edu

Step 2: Amidation of 2-(3-Bromo-4-fluorophenoxy)acetic acid. The conversion of the carboxylic acid to a primary amide can be achieved through several methods. The traditional approach involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with aqueous ammonia. However, more direct and modern methods are often preferred. For instance, direct catalytic amidation using a nickel(II) chloride catalyst can efficiently couple the carboxylic acid with an amine source, with water being the only byproduct. nih.gov

Further derivatization of the final compound could be explored by targeting the amide's N-H bond for alkylation or acylation, or by employing the aromatic ring in cross-coupling reactions, although such modifications are outside the scope of direct synthesis.

| Reaction Step | Reagents & Conditions | Intermediate/Product | Typical Yield |

|---|---|---|---|

| Williamson Ether Synthesis | 1. 3-Bromo-4-fluorophenol, 30% aq. NaOH 2. Chloroacetic acid 3. Heat (90-100°C), 30-40 min | 2-(3-Bromo-4-fluorophenoxy)acetic acid | High |

| Direct Catalytic Amidation | 2-(3-Bromo-4-fluorophenoxy)acetic acid, Ammonia source, NiCl₂ (10 mol%), Toluene (B28343), Heat | This compound | Moderate to Excellent nih.gov |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemicalbook.comresearchgate.net The synthesis of this compound can be made more sustainable through several approaches.

Atom Economy: Direct catalytic amidation is inherently greener than methods requiring stoichiometric activating agents (like carbodiimides) or the conversion to acyl halides. nih.gov The catalytic approach generates water as the primary byproduct, maximizing atom economy.

Safer Solvents and Reagents: While the Williamson ether synthesis often uses water as a solvent, which is ideal, subsequent amidation steps can be optimized. gordon.edu Using toluene as a solvent for nickel-catalyzed amidation is a common choice, and catalyst recycling can further improve the process's green credentials. nih.gov

Energy Efficiency: The use of microwave radiation has been shown to accelerate Williamson ether synthesis, potentially reducing energy consumption and reaction times compared to conventional heating. brainly.com

Purification and Isolation Techniques for this compound

Effective purification is critical to obtaining the final product with high purity. The multi-step synthesis of this compound allows for purification at intermediate and final stages.

Isolation of the Carboxylic Acid Intermediate: Following the Williamson ether synthesis, the reaction mixture is typically cooled and acidified with a strong mineral acid like HCl. gordon.edu This protonates the carboxylate salt, causing the 2-(3-Bromo-4-fluorophenoxy)acetic acid to precipitate if it is insoluble in the aqueous medium. Alternatively, the product can be extracted into an organic solvent like diethyl ether. A key purification step involves washing the organic extract with a saturated sodium bicarbonate solution. The acidic product will transfer to the aqueous basic layer as its sodium salt, while non-acidic impurities remain in the organic layer. The aqueous layer is then separated and re-acidified to precipitate the pure carboxylic acid, which can be collected by filtration. gordon.edu

Final Product Purification: After the amidation step, the final this compound can be isolated and purified using standard techniques.

Extraction and Washing: The reaction mixture can be worked up by washing with water and brine to remove any water-soluble reagents or byproducts.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for effective purification.

Column Chromatography: For highly pure samples or to separate closely related impurities, silica (B1680970) gel column chromatography can be employed. The crude mixture is passed through a column of silica gel, and a solvent system (eluent) is used to separate the components based on their polarity.

Future Directions and Unexplored Research Avenues

Emerging Methodologies for Phenoxyacetamide Synthesis and Modification

The traditional synthesis of phenoxyacetamides often involves the Williamson ether synthesis, where a phenoxide reacts with an α-haloacetamide. While effective, this method can sometimes be limited by harsh reaction conditions and moderate yields. Future research into the synthesis of "2-(3-Bromo-4-fluorophenoxy)acetamide" and its derivatives could benefit from the adoption of more modern and efficient synthetic techniques.

Microwave-Assisted Synthesis: This technique has gained significant traction in organic synthesis due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions. google.comCurrent time information in Pasuruan, ID.mdpi.comnih.gov The application of microwave irradiation to the synthesis of "this compound" could offer a more rapid and efficient alternative to conventional heating. google.comCurrent time information in Pasuruan, ID. For instance, the reaction between 3-bromo-4-fluorophenol (B1273239) and 2-chloroacetamide (B119443) could be optimized under various microwave conditions to enhance efficiency.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. nih.govresearchgate.netbldpharm.com The synthesis of "this compound" could be adapted to a flow-based system, allowing for safer handling of reagents and facilitating easier scale-up for potential future applications. bldpharm.comchemicalbook.com This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. bldpharm.com

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Potential Application to this compound |

| Conventional Heating | Well-established, simple setup | Baseline method for synthesis. |

| Microwave-Assisted | Rapid reaction times, improved yields, cleaner reactions. google.comCurrent time information in Pasuruan, ID.mdpi.comnih.gov | Faster and more efficient synthesis of the target compound and its analogs. google.comCurrent time information in Pasuruan, ID. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. nih.govresearchgate.netbldpharm.com | Safer and more controlled production, particularly for larger quantities. bldpharm.comchemicalbook.com |

Advanced Computational Approaches for Predictive Biological Activity

The cost and time associated with traditional drug discovery pipelines have spurred the development of sophisticated computational methods to predict the biological activity of chemical compounds. These in silico approaches can guide the synthesis of more potent and selective analogs of "this compound".

Machine Learning and AI in Target Identification: Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by identifying novel drug-target interactions. nih.gov By analyzing large datasets of known drug-target interactions, ML models can predict potential biological targets for new molecules like "this compound". These algorithms can uncover complex patterns in chemical structures and biological data that are not apparent to human researchers.

Predictive Modeling of Small Molecule-Protein Interactions: Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how a small molecule might interact with a protein target at the atomic level. For "this compound," these methods could be used to:

Virtual Screening: Screen large libraries of proteins to identify potential binding partners.

Binding Mode Analysis: Predict the most likely binding pose of the compound within the active site of a target protein.

Affinity Prediction: Estimate the binding affinity of the compound for its target.

Recent advancements in these areas include the development of more accurate scoring functions and the use of machine learning to enhance prediction accuracy.

Exploration of Novel Molecular Targets and Unconventional Biological Pathways

While the precise biological activity of "this compound" is yet to be determined, the activities of structurally related compounds provide clues for potential areas of investigation. The presence of bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity.

Inhibition of Enzymes in Infectious Diseases: A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives revealed their potential as antitubercular agents. This suggests that "this compound" could be investigated for its inhibitory activity against enzymes that are crucial for the survival of pathogens like Mycobacterium tuberculosis.

Modulation of Protein-Protein Interactions: Targeting protein-protein interactions (PPIs) is an emerging and challenging area in drug discovery. The phenoxyacetamide scaffold could serve as a starting point for designing molecules that disrupt specific PPIs involved in disease pathways. Computational methods can be employed to identify potential "hot spots" on protein surfaces that are amenable to binding by small molecules like "this compound".

Targeting Halogen-Specific Interactions: The bromine atom in "this compound" can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its protein target. Future research could focus on identifying protein targets where this specific interaction can be exploited to achieve high potency and selectivity. The unique electronic properties conferred by the halogen atoms may also lead to interactions with unconventional biological pathways that are not targeted by traditional pharmaceuticals. For example, some halogenated compounds have been found to exhibit unique activities in marine organisms.

Table 2: Potential Research Directions and Key Methodologies

| Research Area | Key Methodologies | Potential Outcomes |

| Emerging Synthetic Methodologies | Microwave-Assisted Synthesis, Flow Chemistry | More efficient, safer, and scalable synthesis of "this compound" and its analogs. |

| Advanced Computational Approaches | Machine Learning, Molecular Docking, Molecular Dynamics | Prediction of potential biological targets and optimization of the chemical structure for improved activity. |

| Novel Molecular Targets | Enzyme Inhibition Assays, Protein-Protein Interaction Studies | Discovery of new therapeutic applications, for instance, as antimicrobial or anticancer agents. |

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromo-4-fluorophenoxy)acetamide, and what critical reaction parameters influence yield?

The synthesis typically involves coupling 3-bromo-4-fluorophenol with chloroacetamide derivatives under nucleophilic aromatic substitution conditions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and base selection (e.g., K₂CO₃ or Cs₂CO₃) to deprotonate the phenolic hydroxyl group. Reaction times of 12–24 hours ensure complete conversion, with yields optimized via thin-layer chromatography (TLC) monitoring .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirmation?

Structural confirmation relies on X-ray crystallography for absolute configuration determination, supplemented by ¹H/¹³C NMR (to identify aromatic protons and acetamide carbonyl signals) and FT-IR (to confirm C=O stretching at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric purity .

Q. What are the primary biological targets hypothesized for this compound, and what in vitro assays are typically used to evaluate its activity?

The compound is hypothesized to target kinases or G-protein-coupled receptors (GPCRs) due to structural similarities with kinase inhibitors. Standard assays include:

- Enzyme inhibition : IC₅₀ determination via fluorescence-based kinase assays.

- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7).

- Binding affinity : Surface plasmon resonance (SPR) for receptor-ligand interaction studies .

Q. What solvent systems and chromatographic methods are optimal for separating this compound from common byproducts during synthesis?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane eluent) effectively isolate the product. Polar aprotic solvents like DMF improve solubility during reaction, while methanol/water mixtures are ideal for recrystallization .

Q. What are the key considerations for purification and characterization of this compound to ensure >95% purity for biological studies?

Post-synthesis, use column chromatography followed by recrystallization. Confirm purity via HPLC (≥95% peak area) and melting point analysis (sharp range within 1–2°C). Residual solvents are quantified using GC-MS , and halogen content (Br/F) is verified via combustion analysis .

Advanced Questions

Q. What strategies are employed to resolve contradictions in biological activity data between in vitro and in vivo studies for bromo-fluorophenoxy acetamide derivatives?

Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages.

- Pharmacokinetic profiling : Assess plasma stability and hepatic microsomal metabolism.

- Isotopic labeling : Use ¹⁸F or ¹¹C tracers to study biodistribution via PET imaging .

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity and stability of this compound in nucleophilic substitution reactions?

The electron-withdrawing nature of Br (σₚ = 0.86) and F (σₚ = 0.78) activates the phenoxy ring for nucleophilic attack but reduces stability under basic conditions. Fluorine’s inductive effect enhances acetamide hydrolysis resistance, while bromine’s bulkiness slows aryl ether bond cleavage .

Q. How can computational chemistry methods (e.g., DFT, molecular docking) be integrated into the design of derivatives to enhance target selectivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular docking : Screen derivatives against kinase ATP-binding pockets (e.g., EGFR or VEGFR) using AutoDock Vina.

- QSAR modeling : Corrogate substituent effects (e.g., Br/F position) with IC₅₀ values from kinase assays .

Q. What are the mechanistic implications of the crystal packing patterns observed in X-ray structures of bromo-fluorophenoxy acetamide derivatives for solid-state reactivity?

Crystal structures reveal π-π stacking between aromatic rings and hydrogen bonding (N–H···O=C), which stabilize the solid state but may reduce solubility. Co-crystallization with coformers (e.g., succinic acid) disrupts tight packing, improving dissolution rates for bioavailability .

Q. How does the presence of bromine at the 3-position versus 4-position on the phenoxy ring affect the pharmacokinetic properties of acetamide derivatives in preclinical models?

- 3-Bromo : Enhances metabolic stability due to steric hindrance near the acetamide group.

- 4-Bromo : Increases lipophilicity (logP >3), improving blood-brain barrier penetration but raising hepatotoxicity risks.

Positional effects are quantified via plasma protein binding assays and CYP450 inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.